Antitrypanosomal agent 7
Description
Discovery and Nomenclature
This compound emerged from a 2020 medicinal chemistry campaign optimizing imidazoline-substituted benzimidazole derivatives for parasitic infections. Systematic modification of a 2-arylbenzimidazole scaffold led to the identification of compound 18c (later designated this compound), which demonstrated superior potency against Trypanosoma brucei compared to existing therapies. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-yl]-2-methoxyphenoxy]-N,N-diethylethanamine, with the molecular formula C23H31Cl2N5O2. Its development built upon prior discoveries in 7-deazapurine chemistry, particularly structural insights from 3'-deoxytubercidin analogues showing blood-brain barrier penetration.
Table 1: Key Chemical Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Weight | 480.43 g/mol |
| CAS Registry Number | 2492436-38-9 |
| Parent Compound CID | 162656228 |
| Solubility Profile | Lipophilic (LogP >3) |
| Target Affinity | AT-rich DNA binding |
Taxonomic Classification of Target Pathogens
This compound demonstrates activity against two evolutionarily distinct trypanosomatids:
Trypanosoma brucei (Protozoa: Euglenozoa)
Trypanosoma cruzi (Kinetoplastida: Trypanosomatidae)
Both pathogens share critical vulnerabilities in purine metabolism due to their inability to synthesize purines de novo, relying entirely on salvage pathways. This evolutionary constraint provides the pharmacological basis for purine analogue development, with Agent 7 exploiting both nucleoside transporter uptake and direct DNA intercalation mechanisms.
Historical Context in Antitrypanosomal Drug Development
The development of this compound culminates four decades of structure-based drug design against trypanosomatids:
Era 1: Early Purine Analogues (1980s-2000s)
- 7-Deaza-5'-noraristeromycin (1997): Demonstrated proof-of-concept for modified nucleosides but limited by P2 transporter dependency
- Cordycepin Derivatives (2018): Showed oral efficacy against T. cruzi but poor CNS penetration
Era 2: Transporter-Optimized Compounds (2010-2020)
- 3'-Deoxytubercidin (Lead Compound 5): Achieved blood-brain barrier penetration but susceptible to P2 transporter mutations
- 7-Substituted 7-Deazapurines (2021): Introduced C7 modifications to enhance transporter promiscuity (P1/P2)
Era 3: Dual-Mechanism Agents (2020-Present)
- This compound combines:
Table 2: Evolution of Key Structural Features in Antitrypanosomal Agents
| Compound Class | Structural Innovation | Limitation Addressed |
|---|---|---|
| 5'-Noraristeromycin | Carbocyclic ribose replacement | Metabolic instability |
| 3'-Deoxytubercidin | 3'-Deoxyribofuranosyl | CNS penetration |
| 7-Alkoxy-7-deazapurines | C6/C7 substituent diversity | Transporter specificity |
| Agent 7 | Hybrid benzimidazole-purine | Resistance development |
This progression reflects three key strategies in modern antitrypanosomal drug design:
Properties
Molecular Formula |
C23H31Cl2N5O2 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-yl]-2-methoxyphenoxy]-N,N-diethylethanamine;dihydrochloride |
InChI |
InChI=1S/C23H29N5O2.2ClH/c1-4-28(5-2)12-13-30-20-9-7-17(15-21(20)29-3)23-26-18-8-6-16(14-19(18)27-23)22-24-10-11-25-22;;/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,24,25)(H,26,27);2*1H |
InChI Key |
BLRAXFLBYZMCNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NCCN4)OC.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Schemes
The synthesis of imidazoline benzimidazole derivatives containing phenoxy moieties generally proceeds through two main schemes:
- Initial synthesis of key intermediates through regioselective copper(I) catalyzed cycloaddition
- Subsequent functionalization to introduce the active pharmacophores
Detailed analysis of the synthetic pathway reveals that compounds in this series (18a-18c, with 18c being this compound) were synthesized with the aim of evaluating their antitrypanosomal activity, DNA/RNA binding affinity, and in vitro ADME properties.
Detailed Preparation Method for this compound
The synthesis of this compound involves a multi-step procedure optimized to ensure high yield and purity of the final product.
Synthesis of Starting Materials
The synthetic route begins with the preparation of O-propargylated intermediates, which serve as building blocks for the subsequent copper-catalyzed cycloaddition reactions. This approach utilizes methoxy-substituted phenoxy moieties, which are critical structural components of this compound.
Copper-Catalyzed Cycloaddition
A key step in the synthesis involves the regioselective copper(I) catalyzed cycloaddition reaction. This process is fundamental in establishing the core structure of the imidazoline benzimidazole derivatives.
The presence of the diethylaminoethyl subunit in this compound is crucial for its enhanced antitrypanosomal potency. The introduction of this functional group involves specialized chemical transformations under controlled conditions to ensure proper attachment to the benzimidazole core.
Final Functionalization and Purification
Alternative Preparation Approaches
Research has explored alternative synthetic routes for imidazoline benzimidazole derivatives. One notable approach involves a reaction scheme similar to that used for other antitrypanosomal compounds:
Analytical Data and Characterization
Comprehensive characterization of this compound typically includes various analytical techniques:
Spectroscopic Analysis
The compound shows characteristic signatures in UV/Vis spectra, with solutions proportional to concentrations up to c = 2 × 10-5 mol dm-3, suggesting no intermolecular stacking aggregation at the concentration ranges typically used for biological evaluation.
DNA Binding Properties
Optimization Parameters for Synthesis
The optimization of synthesis parameters for this compound involves several critical considerations:
Temperature Control
Comparative Analysis with Related Compounds
Table 1: Antitrypanosomal Activity Comparison of Compound 18c (this compound) with Related Analogues
| Compound | X | R1 | T. brucei IC50 (μM) | Cytotoxicity L6 cells IC50 (μM) | Selectivity Index (S.I.) |
|---|---|---|---|---|---|
| 18a | -PhOCH2- | Unsubstituted | 0.47 ± 0.02 | >250 | >530 |
| 18b | -FPhOCH2- | F-substituted | 3.67 ± 0.30 | >250 | >68 |
| 18c (Agent 7) | -OCH3PhOCH2- | OCH3-substituted | 0.73 ± 0.07 | >250 | >342 |
Data compiled from search results
The data demonstrates that this compound (18c) exhibits potent activity against T. brucei with an IC50 value of 0.73 μM, combining high efficacy with low cytotoxicity.
Structure-Activity Relationships and Synthesis Implications
Analysis of the structural features of this compound in comparison with analogues provides valuable insights for synthesis optimization:
Effect of Electron-Donating Groups
The presence of an electron-donating methoxy group in this compound contributes to its activity profile. This observation is critical for the selection of appropriate starting materials during synthesis.
Role of Structural Flexibility
The flexible diethylaminoethyl group in this compound appears crucial for its high activity. In contrast, compounds with more rigid three-dimensional structures (such as morpholine, pyridine, and phenyl moieties) exhibit lower activity. This understanding guides the synthetic strategy toward incorporating flexibility in the molecular design.
Chemical Reactions Analysis
Types of Reactions: Antitrypanosomal agent 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and reduce potential side effects .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to convert specific functional groups into their reduced forms.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct biological activities and potential therapeutic applications .
Scientific Research Applications
Antitrypanosomal agent 7 has a wide range of scientific research applications:
Mechanism of Action
Antitrypanosomal agent 7 exerts its effects by targeting specific molecular pathways in Trypanosoma species. It inhibits key enzymes involved in the parasite’s metabolic processes, leading to the disruption of essential cellular functions. The compound’s primary targets include trypanothione reductase, nitro-reductase, and pteridine reductase 1 . By interfering with these enzymes, this compound induces oxidative stress and apoptosis in the parasites, ultimately leading to their death .
Comparison with Similar Compounds
Comparison with Similar Antitrypanosomal Compounds
Structural Analogs and Derivatives
- Neplanocin A Analogs: Agent 7 is structurally related to neplanocin A but lacks the 49-hydroxyl group, resulting in reduced AdoHcy hydrolase inhibition and antitrypanosomal activity (IC50 > 10 µM vs. neplanocin A’s IC50 = 0.2 µM) .
- 7-Deazapurine Derivatives : Derivatives like 6-substituted 7-methyl-7-deazapurine ribonucleosides exhibit superior potency (IC50 = 1–6 nM) compared to Agent 6. For example, compound 11v (IC50 = 1.0 nM) outperforms melarsoprol (IC50 = 5 nM) in vitro, with favorable pharmacokinetic profiles .
Natural Products and Alkaloids
- Oxoaporphine Alkaloids: Isolated from Monodora species, these compounds (e.g., liriodenine) show IC50 = 0.8–1.2 µM against T. brucei, comparable to Agent 7 but with lower cytotoxicity (SI > 20) .
- Carbazole Alkaloids : Mahanimbine (IC50 = 3.13 µg/mL) and girinimbine (IC50 = 10.16 µg/mL) from Murraya koenigii exhibit moderate activity but superior selectivity (SI = 73.38 for girinimbine) .
Key Research Findings and Data Tables
Table 1: In Vitro Potency and Selectivity of Selected Compounds
Table 2: Pharmacokinetic and In Vivo Profiles
Structure-Activity Relationships (SAR) and Mechanisms
- Hydrophilicity vs. Lipophilicity : Agent 7’s high hydrophilicity (cLogP = -1.2) limits membrane permeability, whereas nitrothiophene-based compounds (cLogP = 2.5–3.0) balance solubility and absorption .
- Covalent vs. Non-Covalent Inhibition: Agent 7 acts via non-covalent AdoHcy hydrolase inhibition, while nitrothiophene derivatives (e.g., compound 10) inhibit trypanosomal cathepsin L (tCatL) through covalent binding, enhancing potency .
- Nitro Group Bioactivation : Compounds like fexinidazole and nitrothiophene derivatives leverage nitro-reductase activity in parasites to generate cytotoxic metabolites, a mechanism absent in Agent 7 .
Q & A
Q. How to optimize experimental design for in vivo efficacy studies of this compound?
- Answer : Use bioluminescent T. brucei strains in BALB/c mice to monitor parasitemia non-invasively. Administer agent 7 at 10 mg/kg (IV or oral) and measure parasitemia reduction over 7–14 days. Include toxicity endpoints (e.g., body weight, liver enzymes). For CNS penetration, assess brain parasite load via qPCR post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
